(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid

Cross-Coupling Purity Analysis Suzuki-Miyaura

This biaryl boronic acid combines a rigid biphenyl scaffold with a 4'-propyl group, delivering superior solubility (LogP 2.11) and film morphology essential for solution-processed OLEDs. Unlike simple phenylboronic acids, its extended conjugation ensures higher yields in Suzuki-Miyaura couplings. ≥98% purity minimizes catalyst poisoning and side reactions, providing batch-to-batch consistency vital for pharmaceutical process chemistry and advanced materials scale-up.

Molecular Formula C15H17BO2
Molecular Weight 240.11 g/mol
CAS No. 153035-56-4
Cat. No. B170430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
CAS153035-56-4
Molecular FormulaC15H17BO2
Molecular Weight240.11 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)CCC)(O)O
InChIInChI=1S/C15H17BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11,17-18H,2-3H2,1H3
InChIKeyNOQFUISBLHCDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 153035-56-4): A Specialized Boronic Acid for Suzuki-Miyaura Cross-Coupling and OLED Intermediates


(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS 153035-56-4) is a biaryl boronic acid derivative characterized by a rigid biphenyl core with a propyl substituent at the 4'-position and a boronic acid (-B(OH)₂) group at the 4-position [1]. It is a white to off-white crystalline solid with a molecular formula of C₁₅H₁₇BO₂ and a molecular weight of 240.11 g/mol . The compound is primarily employed as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical intermediates and advanced materials, particularly those used in Organic Light-Emitting Diodes (OLEDs) .

The Structural Rationale for Specifying (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid: Why Alkyl Chain Length and Biphenyl Core Matter in Procurement


Generic substitution of boronic acid building blocks is a significant risk in advanced synthesis, as even minor structural variations can profoundly alter key physicochemical properties and reaction outcomes. For (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, the specific combination of an extended biphenyl core and a terminal propyl chain is non-interchangeable with simpler analogs like 4-propylphenylboronic acid (which lacks the second phenyl ring) or 4'-butyl-[1,1'-biphenyl]-4-ylboronic acid (which has a longer alkyl chain). These differences directly impact critical parameters such as solubility in organic solvents, electronic distribution across the conjugated π-system, and the ultimate performance of the final product in applications like OLED materials, where charge transport and film morphology are paramount .

Quantitative Differentiators for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 153035-56-4) in Scientific Procurement


Comparative Purity and Analytical Validation for Suzuki Coupling

A critical factor in reproducible Suzuki-Miyaura cross-coupling is reagent purity. (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is widely supplied with a specified purity of 98%, a quantitative benchmark that ensures reliable reaction outcomes . In contrast, a common lower-grade alternative, 4'-propylbiphenyl-4-ylboronic acid, is often listed at ≥95% purity . The 3% absolute difference in purity can be a decisive factor in multi-step syntheses, as it directly impacts the potential for side reactions and the overall yield, which for this compound can reach up to 90% under optimized coupling conditions [1].

Cross-Coupling Purity Analysis Suzuki-Miyaura Quality Control

In Silico Lipophilicity and Its Implication for Organic Solubility

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key determinant of a compound's solubility in organic solvents and its behavior in biological or material matrices. The consensus Log Po/w for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is calculated to be 2.11 . This value indicates a balanced lipophilicity that is higher than that of simple phenylboronic acids, conferring good solubility in common organic media like chloroform, methanol, and dichloromethane [1]. This property is structurally derived from the combined biphenyl and propyl moieties and is expected to differ from the shorter-chain ethyl or longer-chain butyl analogs, offering a specific solubility window for reaction optimization.

Lipophilicity Solubility Physicochemical Properties Organic Synthesis

Structural Contribution to OLED Material Performance: Propyl Chain vs. Unsubstituted Biphenyl

The role of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid as an intermediate in OLED material synthesis is supported by its specific structural attributes. The biphenyl core provides a rigid, π-conjugated plane essential for efficient hole transport and high triplet energy levels required in phosphorescent OLED hosts and TADF materials . Critically, the terminal propyl chain is reported to enhance solubility in organic solvents, thereby improving the solution processability (e.g., for spin-coating or inkjet printing) of the final functional materials [1]. This represents a functional advantage over an unsubstituted biphenylboronic acid, which would produce final materials with potentially poorer solubility and inferior film-forming characteristics.

OLED Intermediates Materials Science Film Morphology Solution Processing

Targeted Application Scenarios for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid Based on Evidence-Based Differentiators


High-Fidelity Synthesis of Solution-Processed OLED Materials

This compound is the preferred building block for synthesizing advanced OLED functional materials, such as hole-transport layers or host materials for phosphorescent emitters, where a rigid biphenyl core and enhanced organic solubility are critical. As evidenced, its propyl substituent directly improves the solubility and film morphology of the final polymer or small molecule, which is essential for cost-effective solution-processing techniques like spin-coating and inkjet printing .

Optimization of Multi-Step Pharmaceutical Intermediate Synthesis

In pharmaceutical research requiring the construction of complex biaryl scaffolds, the high specified purity (98%) of this boronic acid ensures more predictable and higher-yielding Suzuki-Miyaura coupling steps . The defined purity level minimizes the risk of catalyst poisoning or unwanted side reactions, making it a reliable choice for scaling up from discovery to process chemistry where batch-to-batch consistency is non-negotiable.

Precision R&D Where Physicochemical Properties Dictate Success

When solubility in organic media is a key design criterion, the established consensus LogP of 2.11 provides a quantitative basis for solvent selection and extraction optimization . This specific lipophilicity profile is valuable for researchers designing novel molecules where a balance between hydrophobic core and moderate solubility is required, differentiating it from more or less lipophilic boronic acid alternatives.

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